7-Chloroisoquinoline-1-carbaldehyde
Overview
Description
7-Chloroisoquinoline-1-carbaldehyde is a chemical compound with the molecular formula C10H6ClNO and a molecular weight of 191.61 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is used in various scientific research applications, including pharmaceutical synthesis and the development of new materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloroisoquinoline-1-carbaldehyde can be achieved through several methods. One common method involves the reaction of methyl formate with 7-bromo-1-chloroisoquinoline . The reaction conditions typically include the use of a palladium(II) acetate catalyst in the presence of a bidentate ligand and a soluble base such as triethylamine. The reaction is carried out under reflux in a toluene/acetonitrile mixture at 110°C for one hour .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-Chloroisoquinoline-1-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: 7-Chloroisoquinoline-1-carboxylic acid.
Reduction: 7-Chloroisoquinoline-1-methanol.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloroisoquinoline-1-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is used in the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Chloroisoquinoline-1-carbaldehyde is not well-documented. as an aldehyde, it can participate in various chemical reactions, including condensation and addition reactions. The molecular targets and pathways involved in its biological activity are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1-Chloroisoquinoline-7-carbaldehyde: Similar structure but with the chlorine atom at a different position.
7-Bromo-1-chloroisoquinoline: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
7-Chloroisoquinoline-1-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
IUPAC Name |
7-chloroisoquinoline-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-8-2-1-7-3-4-12-10(6-13)9(7)5-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGZRSYWIYBSDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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